3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of fluorine atoms and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized to produce the final pyrrolidine-2,5-dione structure. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Known for its thiophile properties and ability to activate thioglycoside donors.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Widely used as an organocatalyst in organic transformations.
Uniqueness
3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine ring and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (commonly referred to as Compound X) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Compound X is , with a melting point range of 244-246 °C. Its structure features a pyrrolidine core substituted with a trifluoromethyl phenyl group and a fluoroaniline moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Melting Point | 244-246 °C |
CAS Number | 885951-46-2 |
Biological Activity Overview
Research indicates that Compound X exhibits several biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections outline these activities in detail.
Anticancer Activity
Compound X has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Notably, it has been tested against:
- A-431 cells : A skin cancer cell line where Compound X exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin.
- Jurkat cells : A model for T-cell leukemia, where it demonstrated potent anti-proliferative effects.
The structure-activity relationship (SAR) analysis suggests that the presence of the trifluoromethyl group enhances the compound's interaction with cellular targets, potentially disrupting critical signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, Compound X has been evaluated for its antimicrobial efficacy. Studies have reported:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of action : Likely involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.
The minimum inhibitory concentration (MIC) values indicate that Compound X could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies have suggested that Compound X may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins. These effects are hypothesized to be mediated through the inhibition of specific inflammatory pathways .
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized various derivatives of Compound X and tested their efficacy against multiple cancer cell lines. The results indicated that modifications in the aniline substituent significantly affected cytotoxicity levels. The most potent derivative exhibited an IC50 value of less than 10 µM against A-431 cells, demonstrating the potential for further optimization in drug design .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity of Compound X against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values ranging from 15 to 30 µg/mL, suggesting its potential utility in treating infections caused by resistant strains .
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2/c18-10-5-7-11(8-6-10)22-13-9-15(24)23(16(13)25)14-4-2-1-3-12(14)17(19,20)21/h1-8,13,22H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWPJAWTNPYKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971974 | |
Record name | 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-94-1 | |
Record name | 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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